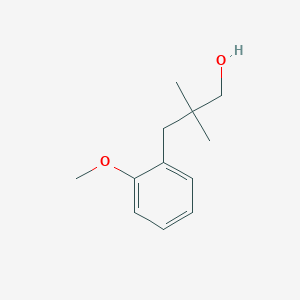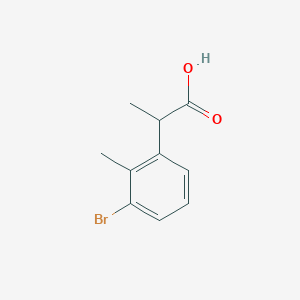
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 5-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position of the pyridine ring, with an additional hydrochloride group. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride can be achieved through several synthetic routes. One common method involves the reductive amination of 3-fluoropyridin-2-ol with formaldehyde and ammonia in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is typically carried out in an aqueous or alcoholic solvent under mild conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a methylene group.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 5-(Aminomethyl)-3-pyridin-2-one derivatives.
Reduction: 5-(Aminomethyl)-3-methylpyridin-2-ol derivatives.
Substitution: 5-(Aminomethyl)-3-substituted-pyridin-2-ol derivatives.
Applications De Recherche Scientifique
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, or ion channels, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: A compound with similar aminomethyl functionality but a furan ring instead of a pyridine ring.
3-Fluoro-2-hydroxypyridine: Lacks the aminomethyl group but shares the fluorine and hydroxyl functionalities.
5-(Aminomethyl)-2-methylpyridine: Similar structure but with a methyl group instead of a hydroxyl group.
Uniqueness
5-(Aminomethyl)-3-fluoropyridin-2-olhydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8ClFN2O |
|---|---|
Poids moléculaire |
178.59 g/mol |
Nom IUPAC |
5-(aminomethyl)-3-fluoro-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H7FN2O.ClH/c7-5-1-4(2-8)3-9-6(5)10;/h1,3H,2,8H2,(H,9,10);1H |
Clé InChI |
XBQNWANHEKJIND-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=C1CN)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(1R,4R)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13601659.png)


![1-(5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)cyclopropan-1-ol](/img/structure/B13601697.png)


![tert-butyl N-{1-[(fluorosulfonyl)methyl]cyclopentyl}carbamate](/img/structure/B13601713.png)



